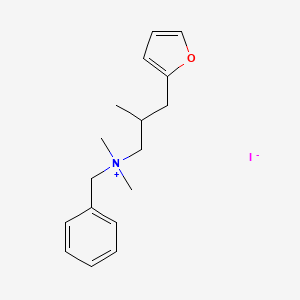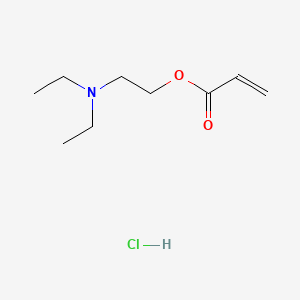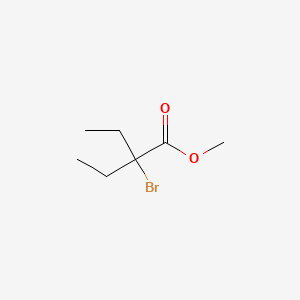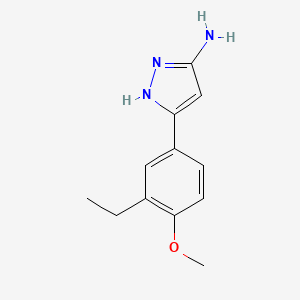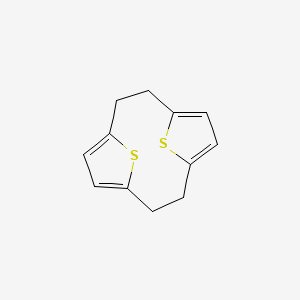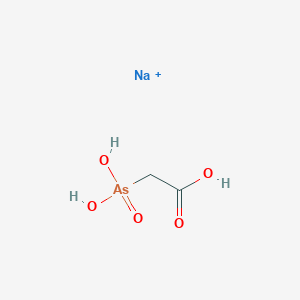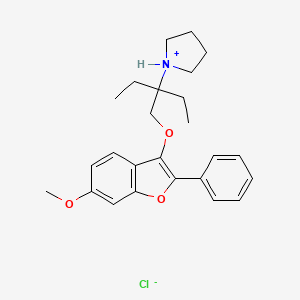
3-(2-(Diethylpyrrolidino)ethoxy)-6-methoxy-2-phenylbenzofuran hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Diethylpyrrolidino)ethoxy)-6-methoxy-2-phenylbenzofuran hydrochloride is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a methoxy group, and a diethylpyrrolidinoethoxy side chain. It is primarily used in scientific research due to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Diethylpyrrolidino)ethoxy)-6-methoxy-2-phenylbenzofuran hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuran Core: This can be achieved through various methods, such as the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: This step usually involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Diethylpyrrolidinoethoxy Side Chain: This is often accomplished through nucleophilic substitution reactions, where the diethylpyrrolidinoethoxy group is introduced using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(2-(Diethylpyrrolidino)ethoxy)-6-methoxy-2-phenylbenzofuran hydrochloride can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
3-(2-(Diethylpyrrolidino)ethoxy)-6-methoxy-2-phenylbenzofuran hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2-(Diethylpyrrolidino)ethoxy)-6-methoxy-2-phenylbenzofuran hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Phenylbenzofuran Derivatives: These compounds share the benzofuran core but may have different substituents, leading to variations in their properties and activities.
Methoxybenzofuran Derivatives: Compounds with methoxy groups on the benzofuran ring can have similar chemical and biological properties.
Pyrrolidinoethoxy Derivatives: These compounds contain the pyrrolidinoethoxy side chain and may exhibit similar pharmacological activities.
Uniqueness
3-(2-(Diethylpyrrolidino)ethoxy)-6-methoxy-2-phenylbenzofuran hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
60842-44-6 |
|---|---|
分子式 |
C25H32ClNO3 |
分子量 |
430.0 g/mol |
IUPAC名 |
1-[3-[(6-methoxy-2-phenyl-1-benzofuran-3-yl)oxymethyl]pentan-3-yl]pyrrolidin-1-ium;chloride |
InChI |
InChI=1S/C25H31NO3.ClH/c1-4-25(5-2,26-15-9-10-16-26)18-28-24-21-14-13-20(27-3)17-22(21)29-23(24)19-11-7-6-8-12-19;/h6-8,11-14,17H,4-5,9-10,15-16,18H2,1-3H3;1H |
InChIキー |
AASYWKBGEFECPS-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(COC1=C(OC2=C1C=CC(=C2)OC)C3=CC=CC=C3)[NH+]4CCCC4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


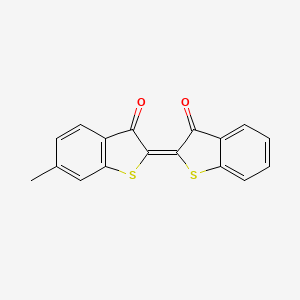
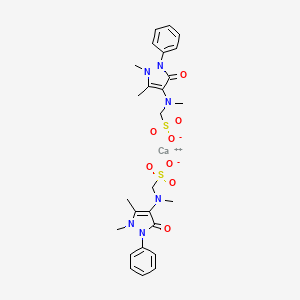
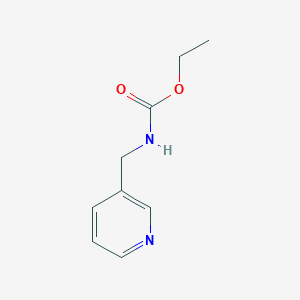
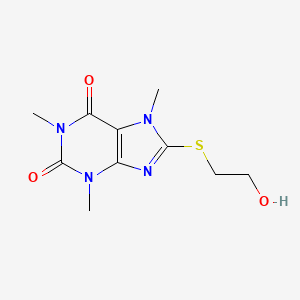
![N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide](/img/structure/B15345344.png)
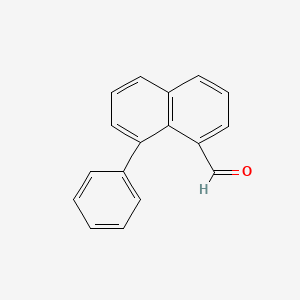
![N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine](/img/structure/B15345355.png)
![2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate](/img/structure/B15345358.png)
